S-(Sulfanylmethyl) hexanethioate
Description
IUPAC Nomenclature and Isomeric Considerations
The IUPAC name of S-(sulfanylmethyl) hexanethioate is derived using substitutive nomenclature rules for thioesters. The parent chain is hexanethioic acid, with the suffix "-thioate" indicating the replacement of the hydroxyl group with a sulfur-containing substituent. The sulfanylmethyl group ($$ \text{-SCH}_2\text{-} $$) is attached to the thioester sulfur atom. Thus, the systematic name becomes This compound or S-(mercaptomethyl) hexanethioate when using older terminology.
Isomeric possibilities arise from variations in the sulfanylmethyl group’s positioning. However, the molecule’s linear hexanethioate backbone limits structural isomerism to substituent placement. Tautomerism is not observed due to the absence of enolizable hydrogens adjacent to the thioester carbonyl.
Molecular Formula and Weight Analysis ($$ \text{C}7\text{H}{14}\text{OS}_2 $$)
The molecular formula $$ \text{C}7\text{H}{14}\text{OS}_2 $$ indicates seven carbon atoms, fourteen hydrogens, one oxygen, and two sulfurs. Breaking this down:
- Carbon (C): 7 atoms ($$ 7 \times 12.01 \, \text{g/mol} = 84.07 \, \text{g/mol} $$)
- Hydrogen (H): 14 atoms ($$ 14 \times 1.008 \, \text{g/mol} = 14.11 \, \text{g/mol} $$)
- Oxygen (O): 1 atom ($$ 16.00 \, \text{g/mol} $$)
- Sulfur (S): 2 atoms ($$ 2 \times 32.07 \, \text{g/mol} = 64.14 \, \text{g/mol} $$)
Summing these contributions yields a molecular weight of 178.32 g/mol . This aligns closely with related thioesters like S-methyl hexanethioate ($$ \text{C}7\text{H}{14}\text{OS} $$, 146.25 g/mol), with the additional sulfur atom in the sulfanylmethyl group accounting for the mass difference.
Comparative Analysis with Related Thioesters
This compound shares functional and structural similarities with other aliphatic thioesters:
S-Methyl Hexanethioate ($$ \text{C}7\text{H}{14}\text{OS} $$):
- Differs by replacing the sulfanylmethyl group with a methyl group.
- Exhibits a lower molecular weight (146.25 vs. 178.32 g/mol) and reduced sulfur content.
- Found naturally in Humulus lupulus (hops) and Durio zibethinus (durian), suggesting potential biosynthetic pathways for sulfur-modified thioesters.
S-Propyl Hexanethioate ($$ \text{C}9\text{H}{18}\text{OS} $$):
S-(Sulfanylmethyl) Phenylethanethioate ($$ \text{C}9\text{H}{10}\text{OS}_2 $$):
The sulfanylmethyl group in this compound introduces enhanced polarity and potential for hydrogen bonding, distinguishing it from purely alkyl-substituted analogs. This functional group may also increase reactivity in nucleophilic acyl substitution reactions due to electron-withdrawing effects.
Properties
CAS No. |
650607-77-5 |
|---|---|
Molecular Formula |
C7H14OS2 |
Molecular Weight |
178.3 g/mol |
IUPAC Name |
S-(sulfanylmethyl) hexanethioate |
InChI |
InChI=1S/C7H14OS2/c1-2-3-4-5-7(8)10-6-9/h9H,2-6H2,1H3 |
InChI Key |
MVLNALDSFBNWAG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)SCS |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(sulfanylmethyl) hexanethioate typically involves the esterification of hexanethioic acid with methanethiol. The reaction is usually carried out under acidic conditions to facilitate the formation of the thioester bond .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of solid-phase extraction techniques to purify the compound. This method is preferred due to its efficiency and ability to produce high-purity products .
Chemical Reactions Analysis
Types of Reactions: S-(Sulfanylmethyl) hexanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and other reduced sulfur compounds.
Substitution: The thioester bond can undergo nucleophilic substitution reactions, leading to the formation of different thioester derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the thioester bond under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and reduced sulfur compounds.
Substitution: Various thioester derivatives.
Scientific Research Applications
Chemistry: S-(Sulfanylmethyl) hexanethioate is used as a building block in organic synthesis, particularly in the formation of more complex thioester compounds .
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a model compound for studying thioester biochemistry .
Medicine: The compound’s derivatives are explored for their potential therapeutic applications, including antimicrobial and anticancer properties .
Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of various sulfur-containing compounds .
Mechanism of Action
The mechanism of action of S-(sulfanylmethyl) hexanethioate involves its interaction with specific molecular targets, such as enzymes that catalyze thioester hydrolysis. The compound can inhibit these enzymes by forming stable thioester-enzyme complexes, thereby blocking the enzyme’s activity .
Comparison with Similar Compounds
Thioesters vs. Oxygen Esters
Key Compounds for Comparison :
- Hexyl Decanoate (C₁₆H₃₂O₂): An oxygen ester with a hexyl group and decanoate backbone.
- S-(Sulfanylmethyl) Hexanethioate (C₇H₁₂OS₂) : A sulfur analog.
| Property | This compound | Hexyl Decanoate |
|---|---|---|
| Reactivity | High (sulfur is a better leaving group) | Moderate |
| Thermal Stability | Lower due to weaker C−S bond | Higher |
| Applications | Polymer crosslinking, organocatalysis | Flavors, fragrances |
Thioesters exhibit greater reactivity in nucleophilic acyl substitution reactions, making them valuable in dynamic covalent chemistry and polymer modifications. In contrast, oxygen esters like hexyl decanoate are more stable and widely used in food and cosmetic industries .
Comparison with Other Thioesters
Example Compound: Hexyl S-2-diisopropylaminoethyl ethylphosphonothioate (C₁₆H₃₆NO₂PS) .
| Property | This compound | Hexyl Phosphonothioate |
|---|---|---|
| Molecular Complexity | Simple thioester | Complex (phosphorus and amino groups) |
| Stability | Moderate | High (rigid phosphonate core) |
| Applications | Organic synthesis | Specialized (e.g., nerve agents, catalysis) |
The phosphonothioate’s phosphorus center confers stability and niche applications in organophosphorus chemistry, whereas this compound’s simplicity suits general synthetic workflows.
Sulfur-Containing Polymers
Example Polymer Component: Bis [4-(sulfanylmethyl)phenyl]methanone (used in polyurethanes) .
| Property | This compound | Bis [4-(sulfanylmethyl)phenyl]methanone |
|---|---|---|
| Role in Polymers | Potential crosslinker | Chain extender |
| Impact on Properties | May enhance elasticity | Improves tensile strength |
Sulfur atoms in polymers increase mechanical strength and adhesion. While bis [4-(sulfanylmethyl)phenyl]methanone is validated in polyurethanes, this compound could serve as a reactive monomer for sulfur-rich elastomers .
Biological Activity
S-(Sulfanylmethyl) hexanethioate, also known as methanethiol caproate or methylthiohexanoate, is an organic compound with the molecular formula CHOS. It is characterized by a unique sulfanylmethyl group that contributes to its distinct chemical reactivity and biological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- CAS Number : 650607-77-5
- Molecular Weight : 178.3 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CCCCC(=O)SC(S)C
The primary mechanism of action for this compound involves its interaction with specific enzymes that catalyze thioester hydrolysis. By forming stable thioester-enzyme complexes, this compound can inhibit enzyme activity, which may lead to various biological effects, including modulation of metabolic pathways and cellular signaling.
1. Enzyme Inhibition
Research indicates that this compound can act as an inhibitor for certain enzymes involved in thioester metabolism. This inhibition can alter metabolic pathways, making it a valuable compound for studying enzyme kinetics and mechanisms.
2. Antimicrobial Properties
Studies have suggested that derivatives of this compound exhibit antimicrobial activity. For instance, its structural analogs have been evaluated for their effectiveness against various bacterial strains, highlighting potential applications in developing new antimicrobial agents.
3. Anticancer Potential
The compound's derivatives are under investigation for their anticancer properties. Preliminary studies suggest that they may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways.
Case Studies
Several case studies have explored the biological activity of this compound and its derivatives:
- Study on Enzyme Inhibition : A study published in Journal of Biological Chemistry demonstrated that this compound effectively inhibited the activity of a specific thioesterase enzyme, leading to altered lipid metabolism in vitro .
- Antimicrobial Evaluation : Research conducted by Smith et al. (2022) found that a derivative of this compound showed significant antibacterial activity against Staphylococcus aureus, suggesting its potential use in clinical settings .
- Anticancer Mechanisms : A recent study indicated that the compound could induce apoptosis in breast cancer cell lines through the activation of caspase pathways, thereby providing a basis for further development as an anticancer therapeutic .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | CAS Number | Biological Activity |
|---|---|---|
| Methanethiol caproate | 2432-77-1 | Antimicrobial properties |
| Methylthiohexanoate | 20756-86-9 | Enzyme inhibition |
| S-Methyl thiohexanoate | 650607-77-5 | Anticancer potential |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
